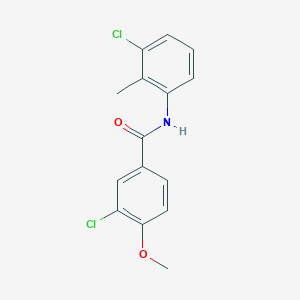![molecular formula C14H16N2O5S3 B5883241 N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)
N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide, also known as NSC 74859, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonamide-based drugs, which are known for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 74859 involves the inhibition of several key enzymes and proteins that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many solid tumors and is involved in tumor growth and progression. N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 74859 also inhibits the activity of heat shock protein 90, which is a chaperone protein that is essential for the stability and function of many oncogenic proteins.
Biochemical and Physiological Effects:
N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 74859 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 74859 has also been shown to have neuroprotective effects by inhibiting the activity of glycogen synthase kinase-3β, which is involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 74859 is its potent anti-cancer activity against a wide range of cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 74859 is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 74859. One potential direction is the development of more potent analogs of N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 74859 that have improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 74859 and its potential therapeutic applications in various diseases. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 74859 in vivo.
Méthodes De Synthèse
The synthesis of N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 74859 involves the reaction of 3-(4-morpholinylsulfonyl)aniline with 2-chloroethanesulfonyl chloride in the presence of a base. This reaction results in the formation of N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 74859 as a white solid with a melting point of 220-223°C.
Applications De Recherche Scientifique
N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 74859 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 74859 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S3/c17-23(18,14-5-2-10-22-14)15-12-3-1-4-13(11-12)24(19,20)16-6-8-21-9-7-16/h1-5,10-11,15H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUWUYOUKZBGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-ylsulfonyl)phenyl]thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

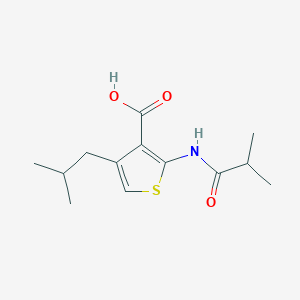
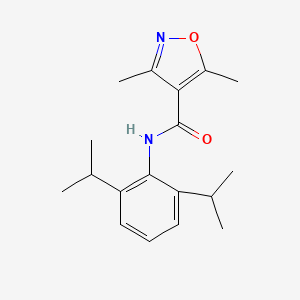
![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-methoxybenzoyl)oxime]](/img/structure/B5883166.png)
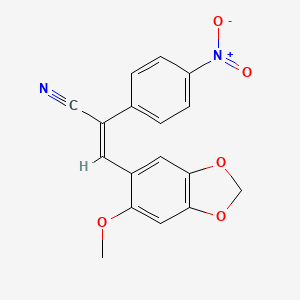
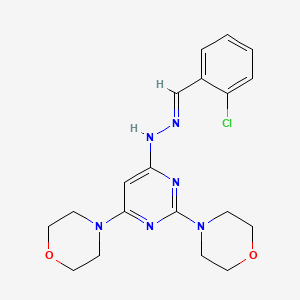
![1-[(5-bromo-2-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5883184.png)
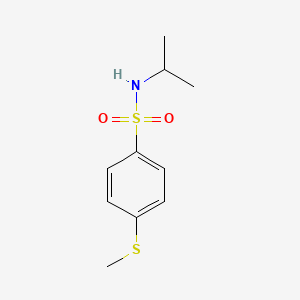
![3-[(2,4-dimethylphenyl)thio]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5883202.png)
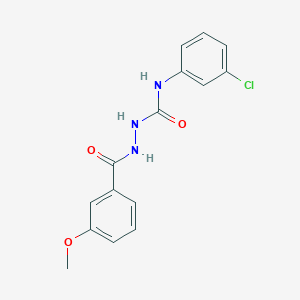
![3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5883215.png)
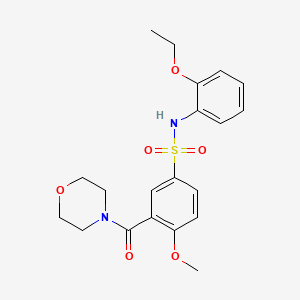
![N-[4-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B5883222.png)
![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)
